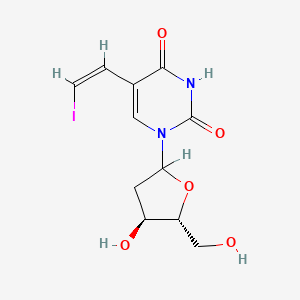

5-(2-Iodovinyl)-2'-deoxyuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Iodovinyl)-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C11H13IN2O5 and its molecular weight is 380.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Applications

1. Selective Antiviral Activity Against Herpes Simplex Virus

IvdUrd exhibits a highly selective antiviral action against HSV. Research indicates that it is phosphorylated by the thymidine kinase encoded by HSV-infected cells, which allows it to be incorporated into viral DNA. This selectivity enhances its effectiveness as an antiviral agent compared to traditional nucleosides that may affect both infected and uninfected cells .

- Mechanism of Action : Upon phosphorylation by the viral thymidine kinase, IvdUrd becomes a substrate for DNA polymerase, leading to the incorporation of the compound into viral DNA, ultimately inhibiting viral replication .

2. In Vivo Studies and Diagnostic Imaging

IvdUrd has been synthesized with radioactive isotopes (e.g., iodine-131) for use in diagnostic imaging. Studies have shown that this radiolabeled compound can be selectively trapped in HSV-infected cells, making it a potential tool for non-invasive imaging of herpes infections, particularly in cases of encephalitis .

- Research Findings : In vitro studies demonstrated that over 40% of radiolabeled IvdUrd was selectively accumulated in HSV-infected rabbit kidney cells compared to non-infected cells. This selectivity suggests its potential as a diagnostic marker for HSV infections .

Cancer Therapeutics

1. Cytostatic Properties Against Tumor Cells

Recent research has explored the cytostatic effects of IvdUrd derivatives on tumor cells transfected with the HSV thymidine kinase gene. These derivatives showed significant inhibitory effects on cell proliferation at concentrations much lower than those required for wild-type cells, indicating their potential use in targeted cancer therapies .

- Cytostatic Activity : The tested compounds exhibited cytostatic activity within a concentration range of 0.002 to 0.80 µM against HSVtk gene-transfected murine mammary carcinoma cells, suggesting their promise as chemotherapeutic agents .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Antiviral Activity | Highly selective against HSV; phosphorylated by viral thymidine kinase; incorporated into viral DNA. |

| Diagnostic Imaging | Radiolabeled versions can be selectively trapped in HSV-infected cells; potential for non-invasive imaging. |

| Cancer Therapeutics | Cytostatic effects on tumor cells with HSV thymidine kinase; effective at low concentrations. |

化学反応の分析

Halogenation

Reaction conditions and outcomes:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| N-Bromosuccinimide | (E)-5-(2-bromovinyl)uracil | 78 | |

| Iodine chloride | (E)-5-(2-iodovinyl)uracil | 65 |

Glycosylation

Condensation of halogenated uracil with protected sugar chloride proceeds via nucleophilic substitution. The α/β anomer ratio depends on reaction temperature and solvent polarity .

Deprotection

Sodium methoxide cleaves p-toluoyl groups at 0°C in methanol, preserving the iodovinyl moiety. Higher temperatures (>25°C) risk elimination reactions .

Comparative Reactivity of Halogenovinyl Derivatives

Stability and reactivity vary with halogen type:

| Derivative | Thermal Stability | Reactivity with Nucleophiles |

|---|---|---|

| 5-(2-Iodovinyl)-2′-deoxyuridine | Moderate | High (I⁻ is a good leaving group) |

| 5-(2-Bromovinyl)-2′-deoxyuridine | High | Moderate |

| 5-(2-Chlorovinyl)-2′-deoxyuridine | Very high | Low |

Iodine’s polarizability enhances electrophilic character, making the iodovinyl derivative more reactive in nucleophilic substitutions .

Research Findings

-

Elimination Pathways : Treatment of 5-(1-chlorovinyl)-2′-deoxyuridine with methanolic ammonia yields 2′-deoxy-5-ethynyluridine, confirming HCl elimination .

-

Anomer Separation : α- and β-anomers of blocked deoxyribonucleosides are separable via silica gel chromatography (eluent: 7:3 hexane/ethyl acetate) .

-

Structural Confirmation : X-ray crystallography confirms the (E)-configuration of the iodovinyl group, critical for antiviral activity .

特性

CAS番号 |

87727-68-2 |

|---|---|

分子式 |

C11H13IN2O5 |

分子量 |

380.14 g/mol |

IUPAC名 |

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-2-iodoethenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13IN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1-/t7-,8+,9?/m0/s1 |

InChIキー |

LOLNFJHUEIDGNH-POZXQVIASA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CI)CO)O |

異性体SMILES |

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)/C=C\I)CO)O |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CI)CO)O |

同義語 |

5-(2-iodovinyl)-2'-deoxyuridine 5-(2-iodovinyl)-2'-deoxyuridine, (E)-isomer E-5-(2-iodovinyl)-dUrd |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。